2-(2-Azidopropyl)-4-methyl-1,3-thiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

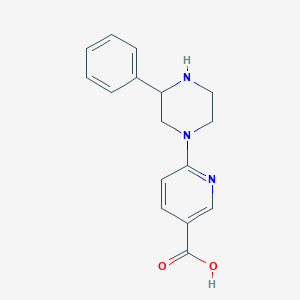

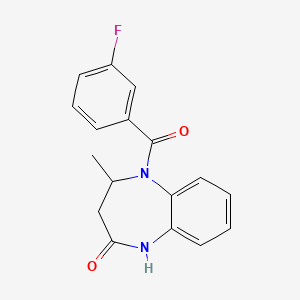

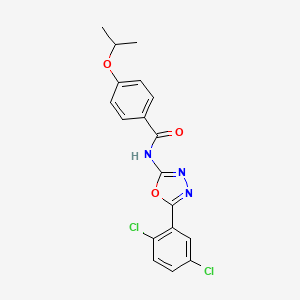

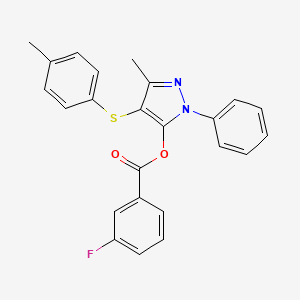

The compound “2-(2-Azidopropyl)-4-methyl-1,3-thiazole” is likely to be an organic compound containing a thiazole ring, which is a ring structure consisting of three carbon atoms, one nitrogen atom, and one sulfur atom. The “2-Azidopropyl” part suggests the presence of an azide functional group, which consists of three nitrogen atoms, attached to the second carbon of a propyl group. The “4-methyl” part indicates a methyl group attached to the fourth carbon of the thiazole ring .

Molecular Structure Analysis

The molecular structure would be based on the connectivity of the atoms as suggested by the name. The thiazole ring would be a five-membered ring with alternating single and double bonds. The azide group would consist of three nitrogen atoms in a row, with a positive charge on the middle nitrogen and a negative charge on the terminal nitrogen .Chemical Reactions Analysis

The azide group is known to be quite reactive. It can undergo a variety of reactions, including reduction to an amine, or participation in click chemistry reactions, such as the Huisgen 1,3-dipolar cycloaddition .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of any functional groups. Properties such as solubility, melting point, boiling point, and reactivity could be predicted based on similar compounds .Scientific Research Applications

- Bioorthogonal Chemistry : 2-(2-Azidopropyl)-4-methyl-1,3-thiazole serves as a valuable azide-containing building block for bioorthogonal reactions. These reactions allow selective labeling of biomolecules (e.g., proteins, nucleic acids) in living systems without interfering with native cellular processes .

Chemical Biology and Medicinal Chemistry

Mechanism of Action

Target of Action

Azido compounds are known for their versatility in bioorthogonal reporter moieties, commonly used for site-specific labeling and functionalization of biomolecules .

Mode of Action

They can form covalent linkages with reporter molecules, fluorescent dyes, affinity tags, or transporter units . This suggests that 2-(2-Azidopropyl)-4-methyl-1,3-thiazole may interact with its targets through similar mechanisms.

Biochemical Pathways

Azido-modified rna has been reported to be a substantial tool for probing rna biology . This suggests that 2-(2-Azidopropyl)-4-methyl-1,3-thiazole may influence RNA-related biochemical pathways.

Pharmacokinetics

Azido compounds are known for their stability and lack of reactivity towards endogenous functional groups , which may influence their bioavailability.

Result of Action

Given the use of azido groups in bioconjugation, it is plausible that this compound could facilitate the labeling and tracking of specific biomolecules within cells .

Action Environment

It is known that the efficiency of click reactions involving azido groups can be influenced by the hydrophilicity of the environment . This suggests that the action of 2-(2-Azidopropyl)-4-methyl-1,3-thiazole may also be influenced by the hydrophilicity of its environment.

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-(2-azidopropyl)-4-methyl-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4S/c1-5(10-11-8)3-7-9-6(2)4-12-7/h4-5H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYSUSGYJJSVSHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

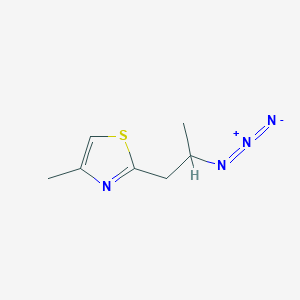

CC1=CSC(=N1)CC(C)N=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Azidopropyl)-4-methyl-1,3-thiazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(Piperidin-4-ylmethoxy)benzoyl]piperidinehydrochloride](/img/no-structure.png)

![Methyl 6-acetyl-2-(4-cyanobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2839487.png)